molecular formula C18H15N3OS B5855793 N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide

N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide

Cat. No. B5855793
M. Wt: 321.4 g/mol
InChI Key: AASDIRFQUHOTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide, also known as MPT0B390, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It is a small molecule inhibitor of the protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. In

Mechanism of Action

N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide exerts its effects by inhibiting the activity of protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and survival. Specifically, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide targets FAK and AURKA, which are overexpressed in many types of cancer and play a crucial role in tumor development and progression. By inhibiting these kinases, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can induce cell cycle arrest and apoptosis in cancer cells. Moreover, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can also modulate the activity of other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and sensitize cells to chemotherapy. In neurodegenerative diseases, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can reduce oxidative stress and inflammation, protect neurons from damage, and improve cognitive function. In inflammation, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It can also be used in various cell lines and animal models to study its effects on different diseases. However, there are also limitations to the use of N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide in lab experiments. It may have off-target effects on other kinases or signaling pathways, which can complicate the interpretation of results. Moreover, the optimal dose and duration of treatment may vary depending on the cell type and disease model.

Future Directions

For the research on N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide include the elucidation of its molecular mechanisms, the development of more potent and selective inhibitors, the combination with other therapies, and the evaluation of its pharmacokinetics and toxicity.

Synthesis Methods

The synthesis of N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide involves the reaction of 1-naphthoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methyl-2-pyridinamine to yield the final product. The purity and identity of the compound are confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases, such as focal adhesion kinase (FAK) and Aurora kinase A (AURKA). In addition, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, it has been demonstrated to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(3-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-6-5-11-19-16(12)20-18(23)21-17(22)15-10-4-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASDIRFQUHOTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide

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